2-(4-METHOXYPHENYL)-1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE
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Overview
Description
2-(4-METHOXYPHENYL)-1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of a methoxyphenyl group and a propenyl group attached to the benzodiazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENYL)-1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyphenylamine and propenyl bromide.
Formation of Benzodiazole Core: The benzodiazole core is formed through a cyclization reaction involving the starting materials under specific reaction conditions, such as the use of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Substitution Reactions: The methoxyphenyl and propenyl groups are introduced through substitution reactions, where the appropriate reagents are added to the reaction mixture.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Catalysis: The use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXYPHENYL)-1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methoxy and propenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., bromine, chlorine), alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzodiazoles.
Scientific Research Applications
2-(4-METHOXYPHENYL)-1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENYL)-1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzodiazole: Lacks the methoxy and propenyl groups.
2-(4-Hydroxyphenyl)-1H-1,3-benzodiazole: Contains a hydroxy group instead of a methoxy group.
2-(4-Methylphenyl)-1H-1,3-benzodiazole: Contains a methyl group instead of a methoxy group.
Uniqueness
2-(4-METHOXYPHENYL)-1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE is unique due to the presence of both methoxy and propenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1-prop-2-enylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-3-12-19-16-7-5-4-6-15(16)18-17(19)13-8-10-14(20-2)11-9-13/h3-11H,1,12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUJXJFFACUBOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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